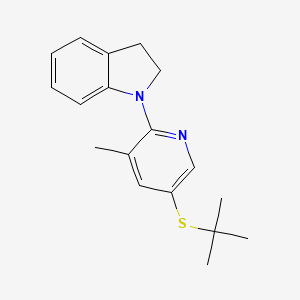
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)indoline is a complex organic compound that features a unique combination of functional groups, including a tert-butylthio group, a methylpyridinyl group, and an indoline core
Métodos De Preparación
The synthesis of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)indoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the tert-butylthio group and the methylpyridinyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)indoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the pyridinyl group.
Aplicaciones Científicas De Investigación
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)indoline has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)indoline involves its interaction with various molecular targets. The tert-butylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The indoline core may interact with specific enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds to 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)indoline include:
tert-Butyl-substituted indoles: These compounds share the indoline core but differ in the substituents attached to the indole ring.
Methylpyridinyl derivatives: Compounds with a methylpyridinyl group but different core structures.
tert-Butylthio-substituted heterocycles: These compounds have the tert-butylthio group but vary in the heterocyclic core. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H22N2S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C18H22N2S/c1-13-11-15(21-18(2,3)4)12-19-17(13)20-10-9-14-7-5-6-8-16(14)20/h5-8,11-12H,9-10H2,1-4H3 |
Clave InChI |
ZGKLZDZMPVPQQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


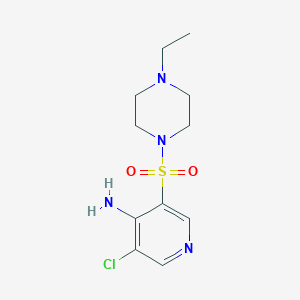
![(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone](/img/structure/B11801762.png)
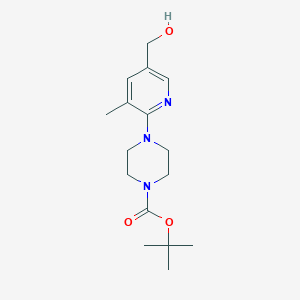
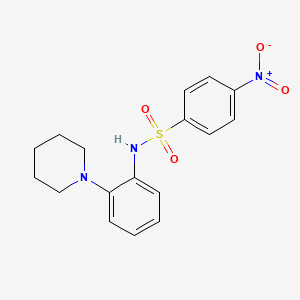
![Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11801773.png)
![3-(4-Ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11801778.png)
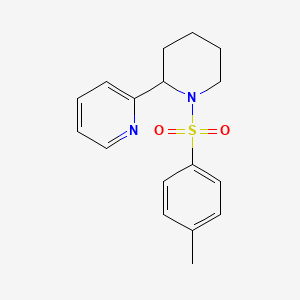



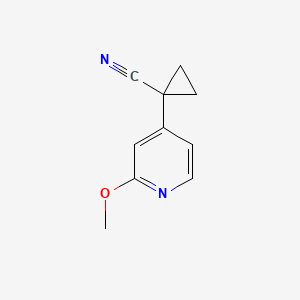
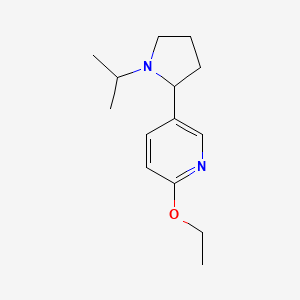

![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)
